Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C27H29N3O2S . It includes a piperazine ring, which is a common structural motif found in many pharmaceuticals .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated that certain derivatives, including Mannich bases involving piperazine nucleus, exhibit significant antimicrobial activity against various microorganisms. These findings suggest the compound's utility in the development of new antimicrobial agents. For example, Mannich reaction products containing a piperazine nucleus were screened and showed good activity against tested microorganisms, indicating their potential in antimicrobial therapy (Fandaklı et al., 2012).
Chemical Synthesis and Characterization
The compound has been utilized in chemical synthesis, leading to the creation of various heterocyclic compounds. These synthetic pathways have contributed to the exploration of new chemical entities with potential therapeutic applications. For instance, reactions with secondary amines have yielded N,N'-disubstituted piperazine derivatives, highlighting the compound's versatility in chemical transformations (Vasileva et al., 2018).
Biological Activity Investigations
Studies have also focused on the design, synthesis, and evaluation of novel fluoroquinolones containing the piperazin-1-yl moiety, demonstrating significant in vivo activity against Mycobacterium tuberculosis. This research underscores the compound's importance in the development of new treatments for infectious diseases (Shindikar & Viswanathan, 2005).
Antioxidant Properties
The incorporation of a piperazine nucleus into various structures has been investigated for antioxidant properties. These studies suggest the potential for developing compounds with significant antioxidant activities, contributing to the mitigation of oxidative stress-related disorders (Andonova et al., 2014).
Mechanism of Action
Future Directions
The future research directions for this compound could involve further exploration of its pharmacological effects, particularly its potential use in the management of allergies and other conditions related to histamine H1 receptor activity . Additionally, further studies could explore its synthesis and chemical properties.
Properties
IUPAC Name |
ethyl 4-(4-benzhydrylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-2-37-30(36)28-26(22-27(35)34(31-28)25-16-10-5-11-17-25)32-18-20-33(21-19-32)29(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h3-17,22,29H,2,18-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJZHKDSBKBEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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